molecular formula C21H19F3N2O2S B460682 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid CAS No. 626228-64-6

4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid

Cat. No.: B460682
CAS No.: 626228-64-6
M. Wt: 420.4g/mol
InChI Key: YTZAMFKRMIVOST-UHFFFAOYSA-N
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Description

4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a hexahydrocycloocta[b]pyridine ring

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with organoboron reagents, which are widely used in organic synthesis .

Mode of Action

The compound’s interaction with its targets involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which involves the formation of carbon-carbon bonds . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of organic compounds .

Pharmacokinetics

For instance, organoboron compounds, which the compound may interact with, are known for their stability and reactivity .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing the creation of complex organic compounds from simpler ones .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. Therefore, the compound’s action may be influenced by the presence of air and moisture in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid typically involves multiple steps:

    Formation of the Hexahydrocycloocta[b]pyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocycloocta[b]pyridine core.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are usually introduced via nucleophilic substitution reactions. For example, the cyano group can be added using cyanide salts, while the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.

    Attachment of the Benzoic Acid Moiety: This step involves the coupling of the benzoic acid derivative with the sulfanylmethyl group attached to the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the cyano and trifluoromethyl groups, which are known to enhance biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]methyl]benzoic acid: Similar structure but lacks the sulfanylmethyl group.

    4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

The presence of the sulfanylmethyl group in 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid distinguishes it from similar compounds, potentially offering unique reactivity and biological activity profiles.

Properties

IUPAC Name

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)18-15-5-3-1-2-4-6-17(15)26-19(16(18)11-25)29-12-13-7-9-14(10-8-13)20(27)28/h7-10H,1-6,12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZAMFKRMIVOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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